molecular formula C15H14ClN3O4S B3741175 N-(4-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}BENZENESULFONYL)ACETAMIDE

N-(4-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}BENZENESULFONYL)ACETAMIDE

Cat. No.: B3741175
M. Wt: 367.8 g/mol
InChI Key: RWPIAFAGHGNMKZ-UHFFFAOYSA-N
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Description

N-(4-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}BENZENESULFONYL)ACETAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a carbamoyl group, and a benzenesulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}BENZENESULFONYL)ACETAMIDE typically involves a series of nucleophilic substitution reactions. One common method includes the reaction of 4-chlorophenyl isocyanate with 4-aminobenzenesulfonamide, followed by the addition of acetic anhydride to form the final product. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a base like triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}BENZENESULFONYL)ACETAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-(4-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}BENZENESULFONYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}BENZENESULFONYL)ACETAMIDE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}BENZENESULFONYL)ACETAMIDE
  • N-(4-{[(4-BROMOPHENYL)CARBAMOYL]AMINO}BENZENESULFONYL)ACETAMIDE
  • N-(4-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}BENZENESULFONYL)ACETAMIDE

Uniqueness

N-(4-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}BENZENESULFONYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chlorophenyl group enhances its ability to participate in various chemical reactions, while the carbamoyl and benzenesulfonyl groups contribute to its biological activity .

Properties

IUPAC Name

N-[4-[(4-chlorophenyl)carbamoylamino]phenyl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4S/c1-10(20)19-24(22,23)14-8-6-13(7-9-14)18-15(21)17-12-4-2-11(16)3-5-12/h2-9H,1H3,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPIAFAGHGNMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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